molecular formula C20H22N2O4 B4393801 2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4393801
M. Wt: 354.4 g/mol
InChI Key: UDMLRVDJAQOWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, where the choice of reactants, catalysts, and conditions can significantly impact the yield and purity of the desired product. For instance, the intermolecular photoaddition reaction of arenecarbothioamides with 2-methoxyfuran has been explored for the synthesis of arene-fused aminobenzoates, demonstrating the use of furan derivatives as building blocks in photoinduced benzannulation (Oda, Sakai, & Machida, 1997). Such methods could be adapted for the synthesis of our target molecule by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. The crystal structure analysis often reveals significant insights, such as the presence of hydrogen bonds and the overall conformation of the molecule. For example, studies have shown that different substituents on benzamide rings can lead to various molecular conformations and supramolecular aggregations, highlighting the importance of molecular structure in understanding a compound's chemical behavior (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The chemical reactivity of a compound is profoundly influenced by its molecular structure. Reactions such as photoaddition, cyclization, and condensation can be employed to synthesize and modify complex organic molecules. For example, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes offers a synthetic route to dibenzo[b,d]furans and benzothieno[3,2-b]pyrans, demonstrating the versatility of organic synthesis methods (Shestopalov & Naumov, 2003).

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-15-7-4-6-14(12-15)19(23)22-18-10-3-2-9-17(18)20(24)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMLRVDJAQOWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 6
2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.